molecular formula C20H13ClFN3O2 B10923560 Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10923560
M. Wt: 381.8 g/mol
InChI Key: RNXIJODQEJLJNY-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation . This method yields a wide range of substituted pyrazolo[1,5-a]pyrimidines with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium catalysis suggests potential scalability for industrial applications. The solvent-free nature of the reaction also aligns with green chemistry principles, making it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. Microwave irradiation is often employed to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular components to exert its effects, such as altering pH levels or inducing cytotoxicity in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorophenyl and fluorophenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H13ClFN3O2

Molecular Weight

381.8 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C20H13ClFN3O2/c1-27-20(26)18-10-16(12-2-6-14(21)7-3-12)23-19-11-17(24-25(18)19)13-4-8-15(22)9-5-13/h2-11H,1H3

InChI Key

RNXIJODQEJLJNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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